3,6-dichloro-N-(4-iodophenyl)-1-benzothiophene-2-carboxamide
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Overview
Description
3,6-dichloro-N-(4-iodophenyl)-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiophenes This compound is characterized by the presence of chlorine, iodine, and carboxamide functional groups attached to a benzothiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dichloro-N-(4-iodophenyl)-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene derivatives.
Iodination: The iodination of the phenyl ring is typically carried out using iodine or iodine monochloride in the presence of a suitable catalyst.
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the intermediate compound with an amine derivative under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,6-dichloro-N-(4-iodophenyl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
3,6-dichloro-N-(4-iodophenyl)-1-benzothiophene-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,6-dichloro-N-(4-iodophenyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,6-dichloro-N-(4-iodophenyl)-2-methoxybenzamide
- 3,6-dichloro-N-(2-chloro-4-iodophenyl)-1,2,4-triazin-5-amine
Uniqueness
3,6-dichloro-N-(4-iodophenyl)-1-benzothiophene-2-carboxamide is unique due to its specific combination of functional groups and the benzothiophene core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C15H8Cl2INOS |
---|---|
Molecular Weight |
448.1 g/mol |
IUPAC Name |
3,6-dichloro-N-(4-iodophenyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C15H8Cl2INOS/c16-8-1-6-11-12(7-8)21-14(13(11)17)15(20)19-10-4-2-9(18)3-5-10/h1-7H,(H,19,20) |
InChI Key |
QEJKXCDVDXZPIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl)I |
Origin of Product |
United States |
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